molecular formula C6H10N4 B577295 N2,N2-Dimethylpyrimidine-2,4-diamine CAS No. 1074-34-6

N2,N2-Dimethylpyrimidine-2,4-diamine

Cat. No. B577295
CAS RN: 1074-34-6
M. Wt: 138.174
InChI Key: HFILKPNHATWAFS-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

40% Dimethylamine in water (1466 μl, 11.58 mmol) was added into the mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol) in N,N-dimethylformamide (DMF) (1.5 ml). The resulting reaction mixture was heated in a microwave reactor at 220° C. for 30 min. The reaction mixture was purified by RP-HPLC to yield N,N-dimethyl-2,4-pyrimidinediamine (290 mg, 2.099 mmol, 91% yield) as a white solid. MS (ES+) m/z 139.2 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1466 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].O.Cl[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][N:7]=1>CN(C)C=O>[CH3:1][N:2]([CH3:3])[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
1466 μL
Type
reactant
Smiles
O
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)N
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=CC(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.099 mmol
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.